Coronalolic acid
Overview
Description
Coronalolic acid is a natural triterpenoid found in the herbs of Gardenia sootepensis hutchins . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 .
Molecular Structure Analysis
The molecular structure of Coronalolic acid can be determined using techniques such as X-ray crystallography, NMR, and cryo-EM . These techniques provide information about the structure and dynamics of the molecule .
Physical And Chemical Properties Analysis
The control of physicochemical properties is directly related to the notion of “compound quality” . Some of the more common physicochemical properties include molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .
Scientific Research Applications
Cytotoxic Properties and Potential for Cancer Research
- Coronalolic acid has been isolated from the leaves and stems of Gardenia coronaria and shows promising cytotoxic activity against a panel of human cancer cell lines. This suggests potential applications in cancer research and therapy (Silva et al., 1997).
Anti-Inflammatory Activity
- A study on the methanolic extract of Vietnamese plant Gardenia philastrei, which contains coronalolic acid, demonstrated significant anti-inflammatory activity. This positions coronalolic acid as a candidate for research and development in anti-inflammatory therapeutics (Nguyen Khac Hung et al., 2022).
Antibacterial and Membrane Stability Properties
- Research indicates that coronalolic acid, found in Gardenia coronaria leaves, exhibits antibacterial activities and in vitro anti-inflammatory properties, particularly in membrane stability. This opens avenues for its application in developing antibacterial agents and studying cell membrane interactions (Chowdhury et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXIXOKOAYADV-ICQJXUMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coronalolic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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